2-((2-(Methylamino)ethyl)amino)ethanol
Overview
Description
2-((2-(Methylamino)ethyl)amino)ethanol is an organic compound with the molecular formula C5H14N2O. It is a versatile molecule that finds applications in various fields such as chemical synthesis, textile lubricants, polishes, detergents, and personal care products . This compound is also known by several other names, including N-(2-Aminoethyl)-N-methylethanolamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((2-(Methylamino)ethyl)amino)ethanol can be synthesized by reacting ethylene oxide with methylamine under controlled conditions. The reaction typically requires external cooling to manage the exothermic nature of the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and methylamine are combined. The reaction is carefully monitored to ensure optimal yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Methylamino)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
2-((2-(Methylamino)ethyl)amino)ethanol is used extensively in scientific research due to its versatility:
Chemistry: It serves as an organic building block in chemical synthesis.
Biology: It is used in the formulation of various biological reagents.
Medicine: It finds applications in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in textile lubricants, polishes, detergents, and personal care products.
Mechanism of Action
The mechanism of action of 2-((2-(Methylamino)ethyl)amino)ethanol involves its interaction with various molecular targets and pathways. As an amino alcohol, it can act as a weak base and participate in acid-base reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)ethanol: Similar in structure but with an ethyl group instead of a methyl group.
2-Dimethylaminoethanol: Contains two methyl groups attached to the nitrogen atom.
Ethanolamine: A simpler compound with only one amino group.
Uniqueness
2-((2-(Methylamino)ethyl)amino)ethanol is unique due to its dual amino groups and hydroxyl functionality, making it highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2-[2-(methylamino)ethylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-6-2-3-7-4-5-8/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHIPFZQRQQFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235074 | |
Record name | Ethanol, 2-((2-(methylamino)ethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85771-07-9 | |
Record name | Ethanol, 2-((2-(methylamino)ethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085771079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-((2-(methylamino)ethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(METHYLAMINO)-ETHYLAMINO)-ETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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